Plasma Creatine Riboside Distinguishes Cervical Cancer Patients from Controls with 90.9% Accuracy in Validation Cohort
In a pilot study evaluating plasma creatine riboside as a biomarker for cervical cancer, pre-treatment plasma CR levels were significantly higher in the discovery cohort (cervical cancer patients, n=11) compared to non-cancer controls (n=30). The cut-off value determined from the discovery cohort distinguished 90.9% of patients in the validation cohort (n=11) from controls, demonstrating potential diagnostic utility for locally advanced cervical cancer [1].
| Evidence Dimension | Diagnostic discrimination accuracy (plasma CR level cut-off) |
|---|---|
| Target Compound Data | 90.9% of validation cohort cervical cancer patients correctly distinguished from controls |
| Comparator Or Baseline | Non-cancer controls (n=30) |
| Quantified Difference | Significantly elevated plasma CR in cervical cancer patients vs. controls (p-value not specified in abstract); 90.9% discrimination rate |
| Conditions | Pilot study; discovery cohort n=11 cervical cancer, validation cohort n=11 cervical cancer; controls n=30; plasma samples analyzed pre-treatment |
Why This Matters
This demonstrates plasma creatine riboside's viability as a minimally invasive diagnostic biomarker for cervical cancer screening, supporting procurement for biomarker validation studies.
- [1] Pilot study of plasma creatine riboside as a potential biomarker for cervical cancer. Heliyon. 2023;9(6):e16684. doi:10.1016/j.heliyon.2023.e16684 View Source
